molecular formula C9H9N3O2 B3355116 (7-Methylimidazo[1,2-a]pyrimidin-2-yl)acetic acid CAS No. 61830-75-9

(7-Methylimidazo[1,2-a]pyrimidin-2-yl)acetic acid

Cat. No. B3355116
CAS RN: 61830-75-9
M. Wt: 191.19 g/mol
InChI Key: LJQNJNNOUKBORT-UHFFFAOYSA-N
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Description

“(7-Methylimidazo[1,2-a]pyrimidin-2-yl)acetic acid” is a unique chemical compound with the linear formula C9H9O2N3 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines, which includes “(7-Methylimidazo[1,2-a]pyrimidin-2-yl)acetic acid”, has been achieved through various chemosynthetic methodologies. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis .


Molecular Structure Analysis

The molecular structure of “(7-Methylimidazo[1,2-a]pyrimidin-2-yl)acetic acid” is represented by the InChI code: 1S/C9H9N3O2/c1-6-2-3-12-5-7(4-8(13)14)11-9(12)10-6/h2-3,5H,1,4H2,(H,10,11)(H,13,14) . The compound has a molecular weight of 191.18666 .


Physical And Chemical Properties Analysis

“(7-Methylimidazo[1,2-a]pyrimidin-2-yl)acetic acid” is a solid compound . More specific physical and chemical properties were not found in the search results.

Safety and Hazards

The compound is classified as Aquatic Acute 1, Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1. It has hazard statements H315, H317, H319, and H400. Precautionary statements include P261, P264, P273, P280, P280, and P391 .

properties

IUPAC Name

2-(7-methylimidazo[1,2-a]pyrimidin-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-6-2-3-12-5-7(4-8(13)14)11-9(12)10-6/h2-3,5H,4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQNJNNOUKBORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50315156
Record name (7-Methylimidazo[1,2-a]pyrimidin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50315156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Methylimidazo[1,2-a]pyrimidin-2-yl)acetic acid

CAS RN

61830-75-9
Record name NSC292578
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292578
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (7-Methylimidazo[1,2-a]pyrimidin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50315156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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